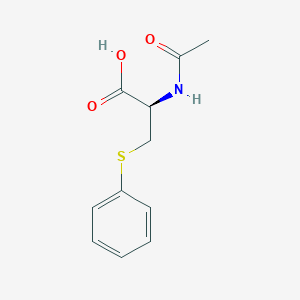
S-Phenyl-N-acetylcysteine
Overview
Description
S-Phenyl-N-acetylcysteine (SPAC) is a naturally occurring amino acid derivative that has been studied extensively in recent years for its potential therapeutic applications. SPAC is a derivative of the amino acid cysteine, which is an essential component of many proteins and enzymes. SPAC has a variety of biochemical and physiological effects that have been studied in both in vitro and in vivo models. In addition, SPAC has been studied for its potential use in laboratory experiments and clinical trials.
Scientific Research Applications
Biomarker for Benzene Exposure
SPMA is a urinary metabolite of benzene and is widely used as a biomarker to assess exposure to benzene . This application is crucial in occupational health, especially for workers in industries where benzene is prevalent, such as petrochemicals, manufacturing, and tobacco production .
Environmental Monitoring
Due to its specificity, SPMA serves as an important tool for environmental monitoring. It helps in assessing the levels of benzene in the environment, which is a significant concern due to benzene’s classification as a genotoxic carcinogen .
Occupational Toxicology
In occupational toxicology, SPMA is applied to evaluate low levels of benzene exposure. This is particularly relevant for ensuring workplace safety and adherence to industrial regulations regarding benzene levels .
Public Health Research
Researchers use SPMA to study the public health impact of benzene exposure. This includes investigating the link between benzene and various hematological abnormalities, including leukemia .
Pharmacokinetic Modeling
SPMA levels are used in pharmacokinetic models to estimate the daily intake of benzene and the corresponding airborne benzene concentrations in individuals exposed to benzene . This modeling is vital for risk assessment and management.
Method Development in Analytical Toxicology
SPMA quantitation methods are continuously being refined to improve accuracy and reliability. Research into the analytical methods for SPMA measurement contributes to the development of standardized protocols in toxicology .
Disease Correlation Studies
Studies involving SPMA also look into the correlation between benzene exposure and diseases. This research is essential for understanding the long-term health effects of exposure to benzene and related compounds .
Mechanism of Action
- Its role is to serve as a biomarker for assessing exposure to benzene, a volatile organic compound commonly found in industrial settings and motor fuels .
- S-PMA formation represents a protective mechanism to prevent excessive accumulation of toxic benzene metabolites .
- Monitoring S-PMA helps assess occupational or environmental exposure and guide preventive measures .
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
(2R)-2-acetamido-3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICOZWHZVMOPJS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905052 | |
| Record name | S-Phenyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | S-Phenyl-N-acetylcysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
S-Phenyl-N-acetylcysteine | |
CAS RN |
4775-80-8 | |
| Record name | Phenylmercapturic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4775-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Phenyl-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Phenyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-acetamido-3-phenylsulfanylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-S-PHENYL-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XI8247P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is S-Phenylmercapturic acid considered a specific biomarker for benzene exposure?
A1: Unlike other benzene metabolites like phenol, SPMA is not detected in individuals without benzene exposure, making it a specific biomarker. [] This specificity arises because SPMA formation is a minor metabolic pathway for benzene, primarily triggered by benzene oxide reacting with glutathione. []
Q2: How do smoking habits affect SPMA levels in urine?
A2: SPMA levels are significantly higher in smokers compared to non-smokers. [, , ] This is because cigarette smoke contains benzene, contributing to the overall benzene intake and subsequent SPMA production. []
Q3: How does the sensitivity of SPMA as a benzene exposure biomarker compare to trans,trans-muconic acid (t,t-MA)?
A3: While both are considered sensitive biomarkers, SPMA demonstrates superior sensitivity in detecting low-level benzene exposure (down to 0.3 ppm 8-hour TWA). [] This is attributed to the higher specificity of SPMA compared to t,t-MA, which can have higher background levels in non-exposed individuals. []
Q4: How does GSTT1 genetic polymorphism influence SPMA levels?
A4: The Glutathione S-transferase T1 (GSTT1) gene plays a crucial role in SPMA formation. Individuals with the GSTT1 null genotype exhibit significantly higher SPMA levels for the same amount of benzene exposure. [, ] This difference highlights the importance of considering GSTT1 genotype when interpreting SPMA levels as a benzene exposure marker.
Q5: Is there a correlation between benzene exposure levels and urinary SPMA concentrations?
A5: Yes, studies have shown a significant positive correlation between benzene exposure levels and post-shift urinary SPMA concentrations. [, , , , , ] This correlation underscores the reliability of urinary SPMA as a quantitative indicator of benzene exposure.
Q6: What are the challenges in using urinary benzene as a biomarker compared to SPMA for low-level benzene exposure?
A6: While both are potential biomarkers, urinary benzene exhibits less validity for measuring very low benzene exposures compared to SPMA. [] This difference likely arises from the higher sensitivity and specificity of SPMA, making it a more reliable indicator for low-level exposures.
Q7: What are the commonly used analytical methods for measuring SPMA in urine?
A7: Several analytical techniques have been developed and validated for measuring urinary SPMA, including high-performance liquid chromatography (HPLC) with various detectors (fluorescence, DAD, MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA). [, , ]
Q8: What are the advantages of using HPLC-MS/MS for SPMA analysis?
A8: HPLC-MS/MS offers several advantages, including high sensitivity, selectivity, and the ability to simultaneously analyze SPMA alongside other benzene metabolites like t,t-MA. [, , , , ] This technique provides a comprehensive approach to assessing benzene exposure.
Q9: How does ELISA compare to GC-MS for SPMA analysis in terms of cost and efficiency?
A9: ELISA offers a cost-effective and rapid approach for screening large numbers of urine samples for SPMA. [] While GC-MS provides more accurate quantification, ELISA can be used for preliminary screening, with GC-MS reserved for confirming concentrations exceeding specific thresholds. []
Q10: Why is sample preparation crucial for accurate SPMA quantification?
A10: The presence of pre-SPMA, a precursor that converts to SPMA under acidic conditions, necessitates careful sample preparation. [] Variations in pH adjustment during sample processing can significantly influence SPMA quantitation, highlighting the importance of standardized protocols. []
Q11: What is the role of solid-phase extraction (SPE) in SPMA analysis?
A11: SPE is a common sample preparation technique used to extract and purify SPMA from urine samples before analysis. [, , , , ] This step helps remove interfering compounds and concentrate SPMA, ultimately improving the accuracy and sensitivity of the analysis.
Q12: How can online sample cleanup systems improve SPMA analysis?
A12: Online automated sample cleanup systems integrated with analytical techniques like ESI-MS/MS can significantly streamline and expedite SPMA analysis. [, ] These systems eliminate the need for tedious manual sample preparation, allowing for high-throughput and efficient SPMA determination.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



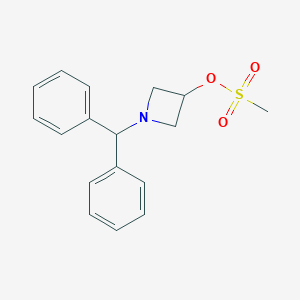
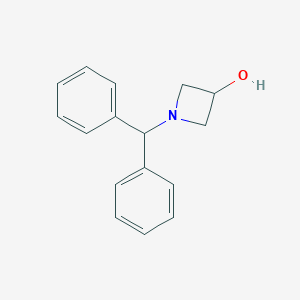
![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)

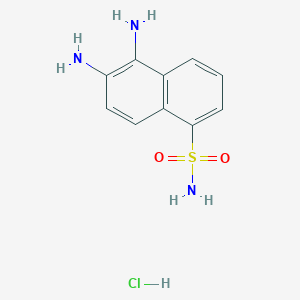


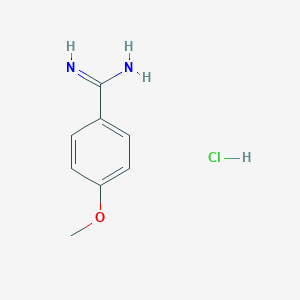
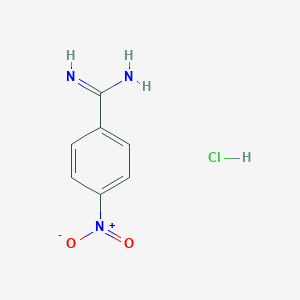
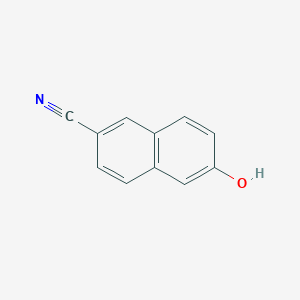



![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)